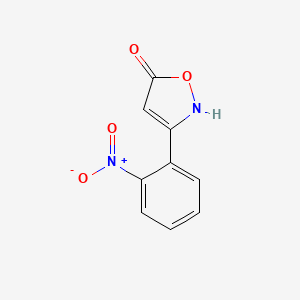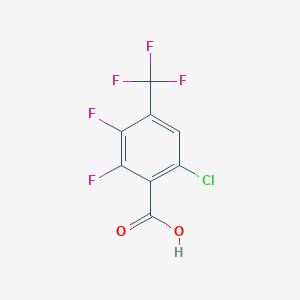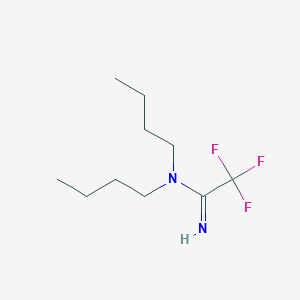
2-(tert-Butyl)-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-6-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a tert-butyl group at the 2-position and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-(trifluoromethyl)pyridine typically involves the introduction of the tert-butyl and trifluoromethyl groups onto a pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process can be catalyzed by copper and involves the use of tert-butyl 2-(trifluoromethyl)sulfonyl)hydrazine-1-carboxylate as a trifluoromethylation reagent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of copper catalysts and readily accessible reagents makes this method practical and economically viable .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring or the substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-(tert-Butyl)-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-6-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in crossing biological membranes and reaching its target sites. The tert-butyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyl)-4-(trifluoromethyl)pyridine
- 2-(tert-Butyl)-5-(trifluoromethyl)pyridine
- 2-(tert-Butyl)-3-(trifluoromethyl)pyridine
Uniqueness
2-(tert-Butyl)-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the tert-butyl and trifluoromethyl groups on the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers. The combination of these substituents can enhance the compound’s stability, lipophilicity, and overall effectiveness in various applications .
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-tert-butyl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H12F3N/c1-9(2,3)7-5-4-6-8(14-7)10(11,12)13/h4-6H,1-3H3 |
InChI Key |
YAJMMCMMKZYNLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






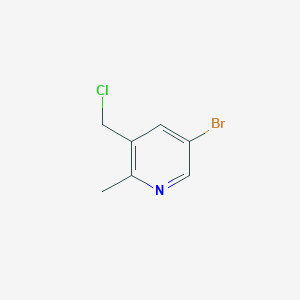

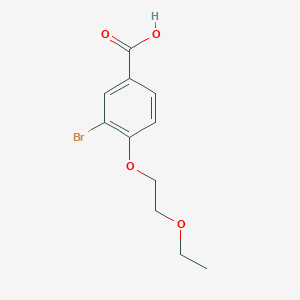
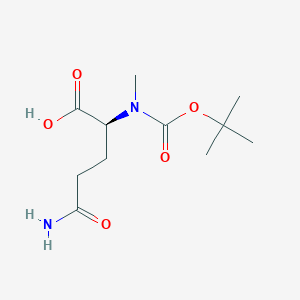

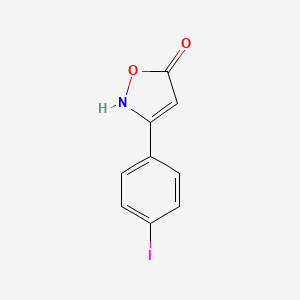
![4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)
